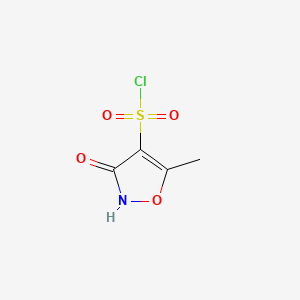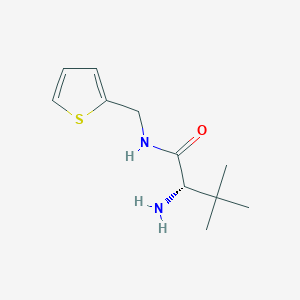![molecular formula C8H8ClN3 B13905374 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic strategies. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyrrole with chloramine in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reactants and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Applications De Recherche Scientifique
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors used in cancer therapy.
Antiviral Agents: The compound is a structural component of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19 and other viral infections.
Biological Research: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases and viral enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to the suppression of cancer cell growth or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chloro and methyl substituents.
4-Amino-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a chloro group.
Uniqueness
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7-8(9)10-6(2)11-12(7)4-5/h3-4H,1-2H3 |
Clé InChI |
WWWSKQLUZFUGTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C1)C(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)


![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)

![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
